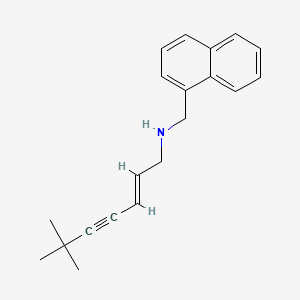

Desmethylterbinafine

描述

Significance as a Primary Metabolite of Terbinafine (B446) in Biochemical Studies

N-Desmethylterbinafine is the product of the N-demethylation of terbinafine, a primary metabolic pathway for this widely used antifungal agent. drugbank.comscialert.net This metabolic conversion is a critical area of study as it directly influences the pharmacokinetic profile of terbinafine. Research has shown that N-demethylation to form N-Desmethylterbinafine is a significant event, with this metabolite being one of the five most prominent found in plasma. scialert.net

Kinetic studies in children have shown that the pharmacokinetics of terbinafine and N-Desmethylterbinafine are comparable, highlighting the importance of this metabolite in understanding the drug's disposition in various patient populations. nih.govwiley.com

Overview of its Role in Xenobiotic Biotransformation Research

The study of N-Desmethylterbinafine provides a valuable model for understanding xenobiotic biotransformation, the process by which the body chemically modifies foreign compounds for elimination. openaccessjournals.comwikipedia.org The N-demethylation of terbinafine to N-Desmethylterbinafine is a classic example of a Phase I metabolic reaction, a common pathway for many drugs and other xenobiotics. wikipedia.org

This biotransformation is primarily mediated by a group of enzymes known as cytochrome P450 (CYP) isozymes. scialert.netnih.gov Research has identified several specific CYP enzymes involved in the N-demethylation of terbinafine, including CYP2C9, CYP1A2, and CYP3A4, with CYP2C9 playing a particularly critical role. scialert.netnih.gov The involvement of multiple enzymes highlights the complexity of xenobiotic metabolism and the potential for drug-drug interactions.

Furthermore, the subsequent metabolism of N-Desmethylterbinafine to potentially reactive species like TBF-A underscores the dual role of biotransformation in both detoxification and, in some cases, bioactivation to toxic intermediates. researchgate.netnih.gov This makes the study of N-Desmethylterbinafine and its metabolic pathways crucial for assessing the potential for drug-induced toxicity.

Historical Context of its Identification and Initial Characterization in Metabolic Pathways

Initial studies on terbinafine metabolism revealed a complex profile with extensive biotransformation. nih.govnih.gov The major metabolites in human plasma were identified as resulting from N-demethylation and/or hydroxylation of the alkyl side chain, followed by further oxidation. wiley.com N-Desmethylterbinafine was identified as one of the primary products of this N-demethylation process. scialert.netwiley.com

Early research focused on identifying the various metabolites of terbinafine to understand its clearance from the body. It was established that terbinafine undergoes significant first-pass metabolism, with N-demethylation being a key pathway. drugbank.com The development of sophisticated analytical techniques allowed for the precise identification and quantification of metabolites like N-Desmethylterbinafine in biological samples such as plasma and urine. nih.govwiley.com

The characterization of N-Desmethylterbinafine's formation and subsequent metabolic fate has been refined over time through a combination of in vitro studies using human liver microsomes and computational modeling. researchgate.netnih.govresearchgate.net These approaches have helped to elucidate the specific enzymatic pathways involved and the kinetic parameters of these reactions, providing a more complete picture of terbinafine's metabolic journey within the body.

Interactive Data Table: Properties of N-Desmethylterbinafine

| Property | Value | Source |

| Chemical Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine | analyticachemie.in |

| Synonyms | Demethylterbinafine; N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine | scbt.comsynthinkchemicals.com |

| Molecular Formula | C20H23N | lgcstandards.comscbt.comanalyticachemie.in |

| Molecular Weight | 277.40 g/mol | lgcstandards.comscbt.com |

| CAS Number | 99473-11-7 | lgcstandards.comanalyticachemie.insynthinkchemicals.com |

| Appearance | Brown liquid | analyticachemie.in |

| Storage Condition | 2 – 8°C, dark | analyticachemie.in |

Structure

3D Structure

属性

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99450-97-2, 99473-11-7 | |

| Record name | Desmethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Formation and Metabolic Pathways of N Desmethylterbinafine

Enzymatic N-Demethylation of Terbinafine (B446) to N-Desmethylterbinafine

Identification and Characterization of Cytochrome P450 Isoforms Involved in Terbinafine N-Demethylation

Extensive research has identified multiple cytochrome P450 isoforms that contribute to the N-demethylation of terbinafine. These include CYP2C9, CYP1A2, CYP3A4, CYP2B6, CYP2C19, CYP2C8, and CYP2D6. nih.govnih.govdrugsporphyria.net The involvement of a wide array of CYP enzymes suggests a broad and redundant metabolic pathway for terbinafine, which can have implications for drug-drug interactions.

Studies utilizing recombinant human CYPs have been instrumental in elucidating the specific roles of these isoforms. nih.gov For instance, it has been shown that with the exception of CYP2A6, all tested P450 isozymes catalyzed the N-demethylation of terbinafine to some extent. nih.gov While CYP2D6 was previously considered mainly as a target of inhibition by terbinafine, recent studies have confirmed its catalytic role in terbinafine metabolism, albeit with low capacity. nih.gov

While multiple CYP isoforms can catalyze the N-demethylation of terbinafine, their relative contributions to this metabolic pathway are not equal. Research indicates that CYP2C9, CYP1A2, and CYP3A4 are the most significant contributors to the total metabolism of terbinafine. nih.gov Specifically for N-demethylation, CYP2C9, CYP2C8, and CYP1A2 are considered the primary mediators. nih.gov

| CYP Isoform | Relative Contribution to N-Demethylation |

|---|---|

| CYP2C9 | Major contributor, potentially exceeding CYP3A4 nih.gov |

| CYP3A4 | Major contributor nih.gov |

| CYP1A2 | Primary mediator, but a minor contributor overall nih.govnih.gov |

| CYP2C8 | Primary mediator nih.gov |

| CYP2C19 | More efficient than CYP3A4, but a lesser contributor than CYP2C9 nih.govnih.govacs.org |

| CYP2B6 | Minor contributor nih.gov |

| CYP2D6 | Minor contributor with low catalytic capacity nih.gov |

Kinetic studies have been conducted to determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the N-demethylation of terbinafine by various CYP isoforms. These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

| CYP Isoform | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| CYP2D6 | Highest affinity (lowest Km) | Lowest turnover rate | Relatively low |

| CYP2B6 | Poor affinity (high Km) | Highest turnover rate | Relatively high |

| CYP2C19 | Lower than CYP3A4 | Higher than CYP3A4 | 8-fold more efficient than CYP3A4 nih.govacs.org |

| CYP3A4 | Higher than CYP2C19 | Lower than CYP2C19 | Relatively low |

Alternative N-Dealkylation Pathways Competing with N-Demethylation

The biotransformation of terbinafine involves several metabolic pathways, and N-demethylation is just one of them. nih.gov Other major competing pathways include deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov These alternative N-dealkylation pathways can also be catalyzed by a range of cytochrome P450 enzymes. For instance, deamination is primarily mediated by CYP3A4, while dihydrodiol formation is mainly carried out by CYP2C9 and CYP1A2. nih.gov Side chain oxidation is catalyzed by CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov

Computational Modeling and Prediction of N-Demethylation Pathways

In recent years, computational approaches have emerged as valuable tools for predicting drug metabolism pathways. nih.gov These in silico models offer a more rapid and less resource-intensive alternative to traditional experimental methods. nih.gov For terbinafine, computational models have been used to predict the likelihood of N-demethylation compared to other metabolic reactions. nih.gov

These models have successfully predicted that N-demethylation is a probable metabolic pathway for terbinafine. nih.gov However, it has also been noted that these models can sometimes overestimate the likelihood of minor pathways, such as N-denaphthylation. nih.gov Furthermore, the models may not always be able to differentiate the varying roles of individual P450 isozymes for specific reactions with a particular drug. nih.gov

Deep learning, a subset of artificial intelligence, has been increasingly applied to the prediction of drug metabolism. frontiersin.orgchalmers.sebiorxiv.org Deep neural network models have been specifically used to predict the metabolism of terbinafine by individual P450 isozymes. nih.gov These models have shown accuracy in predicting the likelihood of terbinafine N-demethylation. nih.gov

A deep learning model of N-dealkylation predicted a high probability for the N-demethylation of terbinafine to yield N-Desmethylterbinafine. researchgate.net While these models hold great promise, there is still room for improvement in their ability to provide quantitative kinetic constants and to accurately discern the subtle differences in the catalytic activities of various CYP isoforms. nih.gov

Further Biotransformation of N-Desmethylterbinafine

Following its formation from Terbinafine via N-demethylation, N-Desmethylterbinafine undergoes significant further metabolism. nih.gov This biotransformation branches into two primary directions. researchgate.net One pathway involves N-dealkylation, leading to the formation of the reactive aldehyde metabolite 6,6-dimethyl-2-hepten-4-ynal (TBF-A), while a competing pathway involves N-denaphthylation, which generates 1-naphthaldehyde. nih.govresearchgate.net

Subsequent Oxidative Metabolites Derived from N-Desmethylterbinafine (e.g., N-Desmethylhydroxyterbinafine, N-Desmethylcarboxyterbinafine, N-Desmethylterbinafine aldehyde)

The secondary metabolism of N-Desmethylterbinafine yields several oxidative metabolites. A key biotransformation product is the aldehyde N-Desmethylterbinafine aldehyde , more commonly known as 6,6-dimethyl-2-hepten-4-ynal (TBF-A) . nih.govresearchgate.net This reactive aldehyde is formed through the N-dealkylation of N-Desmethylterbinafine. researchgate.net

In addition to aldehyde formation, N-Desmethylterbinafine can be hydroxylated to form N-Desmethylhydroxyterbinafine or dihydroxylated to produce desmethyl-terbinafine dihydrodiol . nih.govdrugbank.com While Carboxyterbinafine has been identified as a metabolite of Terbinafine, its direct formation from N-Desmethylterbinafine under steady-state conditions has not been consistently observed. nih.gov The major fraction found in urine is the hydrophilic, unconjugated N-desmethyl-carboxyterbinafine . researchgate.net

Enzymes Responsible for Secondary Metabolic Transformations of N-Desmethylterbinafine

The secondary metabolic transformations of N-Desmethylterbinafine are catalyzed by multiple cytochrome P450 (CYP) enzymes.

Formation of TBF-A: The conversion of N-Desmethylterbinafine to the reactive aldehyde TBF-A is primarily metabolized by CYP3A4 (accounting for 40% of this pathway) and CYP2C9 (30%). researchgate.net Minor contributions are made by CYP2B6, CYP2C8, and CYP2C19. researchgate.net Another study identified CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4 as catalysts for this reaction. nih.gov

N-denaphthylation: The competing pathway, N-denaphthylation of N-Desmethylterbinafine to form 1-naphthaldehyde, is predominantly catalyzed by CYP3A4 (80%). The remaining 20% of this conversion is handled by CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.govresearchgate.net

Conjugation Pathways of N-Desmethylterbinafine and its Derivatives (e.g., Glucuronidation)

The primary conjugation pathway identified for the derivatives of N-Desmethylterbinafine involves glutathione. The highly reactive aldehyde metabolite, TBF-A, is known to be trapped with glutathione (GSH). nih.govresearchgate.net This conjugation occurs via a 1,6-Michael addition, and the resulting TBF-A-glutathione conjugate is reversible. nih.govresearchgate.net This reversibility allows for the potential transport of the conjugate into the bile, where it may dissociate and bind to other proteins. researchgate.net

Evidence also suggests the involvement of glucuronidation as a conjugation pathway for terbinafine metabolites, as a metabolite was identified in urine and plasma following treatment with β-glucuronidase. researchgate.net However, direct evidence for the glucuronidation of N-Desmethylterbinafine itself is not extensively detailed in the available literature.

Comparative Metabolism of Terbinafine and N-Desmethylterbinafine in Experimental Systems

Experimental studies, particularly those utilizing in vitro models, have provided detailed insights into the comparative metabolism of Terbinafine and its primary metabolite, N-Desmethylterbinafine.

In Vitro Studies Using Liver Microsomes (e.g., Human Liver Microsomes)

Studies using pooled human liver microsomes (HLM) and recombinant human CYP enzymes have been crucial in elucidating the metabolic pathways. nih.gov In HLM, the N-demethylation of Terbinafine to N-Desmethylterbinafine is a major initial step. nih.gov Subsequent metabolism of N-Desmethylterbinafine in these systems confirms the competing pathways leading to either TBF-A or 1-naphthaldehyde. researchgate.net

Kinetic analyses in HLM show that the loss of the methyl group significantly affects subsequent metabolic steps. For instance, the efficiency of N-denaphthylation is doubled in N-Desmethylterbinafine compared to Terbinafine. nih.gov Studies with specific recombinant P450 isozymes further dissect these pathways. For example, while multiple enzymes can form TBF-A from N-Desmethylterbinafine, CYP2B6, 2C8, and 2C9 were identified as key catalysts for this step in one study. nih.gov Another investigation highlighted the predominant roles of CYP2C19 and CYP3A4, noting that the loss of the N-methyl group from the parent drug significantly impacted the relative kinetics for each isozyme. nih.gov Specifically, the N-denaphthylation of desmethyl-terbinafine by CYP2C19 showed a nearly 3-fold higher turnover rate (Vmax) than for the parent drug, Terbinafine. nih.gov

| Metabolic Step | Enzyme | Kinetic Parameter (Km, µM) | Kinetic Parameter (Vmax) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|---|

| Terbinafine → N-Desmethylterbinafine (N-demethylation) | CYP2C9 | - | - | High |

| Terbinafine → N-Desmethylterbinafine (N-demethylation) | CYP2C8 | - | - | Moderate |

| Terbinafine → N-Desmethylterbinafine (N-demethylation) | CYP1A2 | - | - | Moderate |

| N-Desmethylterbinafine → TBF-A | CYP3A4 | - | - | Major contributor (40%) |

| N-Desmethylterbinafine → TBF-A | CYP2C9 | - | - | Major contributor (30%) |

| N-Desmethylterbinafine → 1-naphthaldehyde (N-denaphthylation) | CYP3A4 | - | - | Major contributor (80%) |

This table provides a qualitative summary of enzyme contributions to the metabolism of N-Desmethylterbinafine based on available literature. Specific kinetic values can vary significantly between experimental systems. nih.govresearchgate.netnih.gov

Species-Specific Differences in N-Desmethylterbinafine Metabolism (Non-Human Models)

The available scientific literature focuses extensively on the metabolism of Terbinafine and N-Desmethylterbinafine within human-derived experimental systems, such as human liver microsomes and recombinant human CYP enzymes. nih.govnih.govnih.gov While Terbinafine itself is noted to be an inhibitor of the CYP2D6 enzyme, which could have implications in different metabolizer statuses, detailed comparative studies on the specific metabolism of N-Desmethylterbinafine in non-human models are not prominently featured in the reviewed sources. clinpgx.org Therefore, a comprehensive analysis of species-specific differences in the biotransformation of this particular metabolite cannot be constructed from the current data.

Role of Metabolic Intermediates in Bioactivation Research (e.g., TBF-A formation)

The metabolism of the antifungal agent terbinafine involves multiple pathways, leading to the formation of various metabolites. Among these, N-desmethylterbinafine serves as a crucial metabolic intermediate in bioactivation research, primarily due to its role as a precursor to the reactive and potentially toxic aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.netresearchgate.net The investigation into the formation of TBF-A from terbinafine and its intermediates is central to understanding the mechanisms of terbinafine-induced idiosyncratic liver toxicity. nih.govnih.govacs.org

Terbinafine, a tertiary amine, undergoes metabolism through three principal N-dealkylation pathways that can ultimately yield TBF-A. nih.govresearchgate.net

Pathway 1 (Direct Pathway): This pathway involves the direct N-dealkylation of terbinafine to form TBF-A and N-methyl-1-naphthyl methylamine. nih.govnih.gov

Pathway 2 (N-Demethylation Pathway): This two-step pathway begins with the N-demethylation of terbinafine to produce N-desmethylterbinafine and formaldehyde. nih.govresearchgate.net Subsequently, N-desmethylterbinafine is further metabolized to generate TBF-A and 1-naphthyl methylamine. nih.gov Therapeutic dosing can lead to the accumulation of N-desmethylterbinafine in plasma, highlighting the potential significance of this pathway in TBF-A formation from both the parent drug and this major metabolite. nih.govnih.gov

Pathway 3 (N-Denaphthylation Pathway): This pathway also involves a two-step process, starting with the formation of naphthaldehyde and N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine, which is then metabolized to TBF-A. nih.gov

The bioactivation of terbinafine to TBF-A is mediated by a variety of cytochrome P450 (CYP) enzymes. nih.govdrugsporphyria.net Research using human liver microsomes and recombinant human CYPs has identified the specific enzymes involved in the N-demethylation of terbinafine to N-desmethylterbinafine and the subsequent conversion to TBF-A. nih.govacs.org

Initial N-demethylation of terbinafine to form N-desmethylterbinafine is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov Further metabolism of N-desmethylterbinafine to generate TBF-A (Pathway 2.2A) is catalyzed by several enzymes, with CYP3A4 and CYP2C9 making the most significant contributions. nih.govresearchgate.net

The table below summarizes the key cytochrome P450 enzymes involved in the formation of TBF-A through the N-desmethylterbinafine pathway.

| Metabolic Step | Precursor | Product | Key Cytochrome P450 Enzymes Involved |

| N-demethylation | Terbinafine | N-Desmethylterbinafine | CYP2C9, CYP2C8, CYP1A2 nih.gov |

| N-dealkylation | N-Desmethylterbinafine | TBF-A | CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP3A4 nih.govacs.org |

The formation of the reactive metabolite TBF-A is a critical event in the proposed mechanism for terbinafine-induced liver injury. nih.govresearchgate.net TBF-A can form conjugates with glutathione, and it is hypothesized that these conjugates are transported into the bile ducts where the still-reactive molecule can modify hepatobiliary proteins, potentially leading to cholestatic dysfunction. nih.govresearchgate.net Therefore, understanding the biochemical pathways and the specific enzymes that lead to the formation of TBF-A from intermediates like N-desmethylterbinafine is essential for assessing the risk of idiosyncratic adverse drug reactions. nih.govnih.gov

The relative contributions of different P450 isozymes to the metabolism of N-desmethylterbinafine into TBF-A have been investigated, revealing a complex interplay of multiple enzymes.

| Cytochrome P450 Isozyme | Primary Role in N-Desmethylterbinafine Metabolism |

| CYP3A4 | Major contributor to the formation of TBF-A from N-desmethylterbinafine (approximately 40% contribution). researchgate.net Also primarily responsible for the competing N-denaphthylation pathway. researchgate.net |

| CYP2C9 | Significant contributor to the formation of TBF-A from N-desmethylterbinafine (approximately 30% contribution). researchgate.net |

| CYP2B6, CYP2C8, CYP2C19 | Minor contributors to the formation of TBF-A from N-desmethylterbinafine (5-15% contribution each). researchgate.net |

This detailed research into the metabolic fate of N-desmethylterbinafine and its role in TBF-A formation provides a foundation for investigating and potentially mitigating the risks of terbinafine-associated toxicity. acs.orgnih.gov

Analytical Methodologies for N Desmethylterbinafine Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of N-Desmethylterbinafine in complex biological samples. nih.govnih.gov This powerful technique offers high sensitivity and selectivity, allowing for the precise measurement of the metabolite even at low concentrations. nih.govlatamjpharm.org

Method Development and Validation for N-Desmethylterbinafine Quantification in Biological Matrices (e.g., Microsomal Incubations, Animal Plasma)

The development of robust LC-MS/MS methods for N-Desmethylterbinafine quantification requires careful optimization of several parameters. These methods are crucial for studying drug metabolism in environments like human liver microsomes and for determining drug concentrations in preclinical animal studies. nih.govnih.gov

A common approach involves reversed-phase liquid chromatography, often utilizing a C18 column to separate N-Desmethylterbinafine from its parent compound, terbinafine (B446), and other potential metabolites. latamjpharm.orgresearchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing additives like formic acid or ammonia (B1221849) to improve chromatographic peak shape and ionization efficiency. latamjpharm.orgresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. pnrjournal.com This process establishes the method's linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For instance, one validated UPLC-MS/MS method for rat plasma demonstrated good linearity for N-Desmethylterbinafine over a concentration range of 0.1-25 ng/mL, with an LLOQ of 0.05 ng/mL. latamjpharm.orgresearchgate.net The mean recovery of N-Desmethylterbinafine from plasma using this method was reported to be greater than 91.7%. latamjpharm.orgresearchgate.net

The table below summarizes key parameters from a validated UPLC-MS/MS method for the determination of Terbinafine and N-Desmethylterbinafine in rat plasma. latamjpharm.orgresearchgate.net

| Parameter | N-Desmethylterbinafine | Terbinafine |

| Linearity Range | 0.1-25 ng/mL | 1-250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL |

| Mean Recovery | > 91.7% | > 91.7% |

| Chromatographic Column | Reversed-phase BEH C18 | Reversed-phase BEH C18 |

| Mobile Phase | Acetonitrile and water (with 0.01% formic acid and 0.05% ammonia water) (70:30, V/V) | Acetonitrile and water (with 0.01% formic acid and 0.05% ammonia water) (70:30, V/V) |

| Flow Rate | 0.2 mL/min | 0.2 mL/min |

| Detection | Positive electrospray ionization in multiple reaction monitoring (MRM) mode | Positive electrospray ionization in multiple reaction monitoring (MRM) mode |

| Precursor Ion (m/z) | 278.32 | 292.32 |

| Product Ion (m/z) | 141.13 | 141.12 |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of metabolites like N-Desmethylterbinafine. unt.edu This technique involves multiple stages of mass analysis. In the first stage, the precursor ion, which is the protonated molecule of N-Desmethylterbinafine ([M+H]+), is selected. nih.gov This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, known as product ions. unt.edunih.gov

The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of the metabolite. For N-Desmethylterbinafine, with a precursor ion m/z of 278.1903, a significant product ion is observed at m/z 141.0705. nih.gov This specific precursor-to-product ion transition can then be used for highly selective and sensitive quantification in multiple reaction monitoring (MRM) mode. latamjpharm.orgresearchgate.net

The following table details the mass spectrometric parameters for the fragmentation analysis of N-Desmethylterbinafine. nih.gov

| Parameter | Value |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive (ESI) |

| Precursor Ion (m/z) | 278.1903 |

| Adduct | [M+H]+ |

| Fragmentation Mode | CID |

| Top 5 Product Ions (m/z) | 141.0705, 115.0548, 77.0418, 91.0559, 79.0566 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This capability is invaluable for determining the elemental composition of a molecule, which aids in its unambiguous identification. mdpi.com Instead of providing a nominal mass, HRMS measures the "exact mass" of an ion. bioanalysis-zone.com

For N-Desmethylterbinafine, the monoisotopic mass has been calculated to be 277.183049738 Da. nih.gov The high mass accuracy of HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, can confirm this value experimentally, providing a high degree of confidence in the metabolite's identification and differentiating it from other compounds that may have the same nominal mass. bioanalysis-zone.commdpi.com

Sample Preparation Strategies for Research Samples

Effective sample preparation is a critical prerequisite for successful LC-MS/MS analysis, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. researchgate.net The choice of technique depends on the nature of the sample and the analytical goals.

Protein Precipitation Techniques

Protein precipitation is a straightforward and widely used method for preparing biological samples like plasma and microsomal incubations. nih.govresearchgate.net This technique involves adding a water-miscible organic solvent, most commonly acetonitrile, to the sample. nih.govresearchgate.net The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution.

After centrifugation to pellet the precipitated proteins, the supernatant, which contains N-Desmethylterbinafine and other small molecules, can be directly injected into the LC-MS/MS system or further processed. nih.gov This method is favored for its simplicity and speed, making it suitable for high-throughput applications. nih.govwiley.com For instance, a method for analyzing terbinafine and its metabolites in rat plasma successfully employed protein precipitation with acetonitrile. latamjpharm.orgresearchgate.net

Liquid-Liquid Extraction and Solid-Phase Extraction for Isolation

For more complex matrices or when lower detection limits are required, more selective sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed. researchgate.net

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. researchgate.netnih.gov For N-Desmethylterbinafine and its parent drug in plasma, a common LLE procedure uses an organic solvent such as hexane (B92381) or a mixture of methyl t-butyl ether and hexane. researchgate.netnih.gov This is often followed by a back-extraction step into an aqueous phase to further purify the sample before injection into the HPLC system. nih.gov

Solid-Phase Extraction (SPE) utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte while interfering components are washed away. researchgate.netceu.es The analyte is then eluted from the sorbent with a small volume of a strong solvent. ceu.es SPE can offer higher recovery and cleaner extracts compared to LLE and has been used for the analysis of terbinafine and its metabolites in various biological fluids. researchgate.netrsc.org

Chromatographic Separations (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and determination of N-Desmethylterbinafine from its parent drug and other related metabolites. researchgate.netceu.es These methods offer the resolution required to separate structurally similar compounds. ceu.es

An accurate and validated UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous detection of Terbinafine and N-Desmethylterbinafine in biological samples like rat plasma. researchgate.netlatamjpharm.org This method demonstrates high sensitivity, with a lower limit of quantification for N-Desmethylterbinafine established at 0.05 ng/mL. researchgate.netlatamjpharm.org The separation is typically achieved on a reversed-phase C18 column under gradient or isocratic conditions. researchgate.netlatamjpharm.org For instance, one successful method utilized a mobile phase composed of acetonitrile and water (containing 0.01% formic acid and 0.05% ammonia water) at a 70:30 v/v ratio. researchgate.netlatamjpharm.org

Various HPLC methods have also been established for the analysis of Terbinafine and its metabolites. nih.gov These often employ reversed-phase columns such as Phenyl or Cyano (CN) columns and UV detection, typically around 224 nm or 226 nm. nih.govresearchgate.net The mobile phases are commonly mixtures of acetonitrile, buffers (e.g., citrate (B86180) buffer), and other organic solvents like tetrahydrofuran. researchgate.netresearchgate.net While effective, HPLC methods may have longer analysis times, sometimes exceeding 30 minutes, compared to the rapid separations achieved with UPLC, which can be under 5 minutes. ceu.esresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UPLC-MS/MS | researchgate.netlatamjpharm.org |

| Column | Reversed-phase BEH C18 | researchgate.netlatamjpharm.org |

| Mobile Phase | Acetonitrile and water (0.01% formic acid, 0.05% ammonia water) (70:30, V/V) | researchgate.netlatamjpharm.org |

| Flow Rate | 0.2 mL/min | researchgate.netlatamjpharm.org |

| Detection | Positive electrospray ionization in multiple reaction monitoring (MRM) mode | researchgate.netlatamjpharm.org |

| MRM Transition (N-Desmethylterbinafine) | m/z 278.32 → 141.13 | researchgate.netlatamjpharm.org |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | researchgate.net |

Advanced Techniques for Structural Elucidation of N-Desmethylterbinafine and its Metabolites

Beyond chromatographic separation, advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of N-Desmethylterbinafine and its related metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including drug metabolites. researchgate.netresearchgate.netdiva-portal.org While published NMR spectra specifically for N-Desmethylterbinafine are not commonly available, its structure can be unequivocally confirmed by comparing its ¹H and ¹³C NMR data with that of the well-characterized parent compound, Terbinafine. mdpi.commdpi.com

The key structural difference between Terbinafine and N-Desmethylterbinafine is the replacement of the N-methyl group (N-CH₃) with an N-H group. This modification results in predictable changes in the NMR spectrum:

¹H NMR: The most notable change would be the disappearance of the singlet signal corresponding to the N-methyl protons, which appears at approximately 2.27 ppm in the spectrum of Terbinafine hydrochloride. mdpi.com Concurrently, a new signal for the N-H proton would appear, and the signals for the adjacent methylene (B1212753) protons (N-CH₂) would experience a shift in their chemical environment.

¹³C NMR: The signal for the N-methyl carbon, observed around 42.45 ppm in Terbinafine, would be absent in the spectrum of N-Desmethylterbinafine. mdpi.com The chemical shifts of the adjacent carbon atoms would also be altered due to the change in the substituent on the nitrogen atom.

| Compound | Key ¹H NMR Signal | Key ¹³C NMR Signal | Reference |

|---|---|---|---|

| Terbinafine | Singlet for N-CH₃ protons (~2.27 ppm) | Signal for N-CH₃ carbon (~42.45 ppm) | mdpi.com |

| N-Desmethylterbinafine (Predicted) | Absence of N-CH₃ signal; presence of N-H signal | Absence of N-CH₃ signal | N/A |

On-line hydrogen/deuterium (B1214612) (H/D) exchange coupled with liquid chromatography-mass spectrometry (LC/MS) is a valuable technique for determining the number of active or exchangeable hydrogens in a molecule. d-nb.infomdpi.com These are typically hydrogens attached to heteroatoms like oxygen, nitrogen, or sulfur. d-nb.info This method can be used to provide information about the presence of specific functional groups. d-nb.info

In the context of N-Desmethylterbinafine (C₂₀H₂₃N), the molecule possesses one exchangeable hydrogen: the proton attached to the secondary amine nitrogen. nih.gov The on-line H/D exchange process involves introducing the analyte into an LC system where the mobile phase contains a deuterium source, such as D₂O instead of H₂O. d-nb.info As the N-Desmethylterbinafine molecule passes through the system, its labile amine proton is exchanged for a deuterium atom.

This exchange results in a predictable mass increase of 1 Dalton for each exchanged proton. d-nb.info When analyzed by the mass spectrometer, the molecular ion of N-Desmethylterbinafine (m/z 278.32 for the protonated molecule [M+H]⁺) would shift to m/z 279.32 for the deuterated analog [M+D]⁺. This specific mass shift provides definitive evidence for the presence of a single exchangeable hydrogen, confirming the N-demethylation of Terbinafine and the formation of a secondary amine group.

Application of Labeling Methods in Metabolite Characterization (e.g., Dansyl Labeling)

The characterization of metabolites, which are often present at low concentrations, can be challenging due to poor ionization efficiency or retention in reversed-phase chromatography. acs.orgnih.gov Chemical derivatization, or labeling, is a powerful strategy to overcome these limitations. Dansylation, the reaction of an analyte with dansyl chloride, is particularly effective for metabolites containing primary and secondary amine or phenolic hydroxyl groups. acs.orgresearchgate.net

N-Desmethylterbinafine, being a secondary amine metabolite, is an ideal candidate for dansyl chloride labeling. researchgate.net This derivatization significantly enhances its analytical detection for several reasons:

Improved Sensitivity: Dansylation can increase the electrospray ionization (ESI) signal by one to three orders of magnitude, dramatically lowering the limits of detection. acs.org In studies of Terbinafine metabolism, dansyl chloride labeling improved the sensitivity for amine metabolites by at least 1000-fold. researchgate.net

Enhanced Chromatography: The dansyl tag is non-polar, which alters the chromatographic behavior of polar metabolites, allowing them to be retained and separated with high efficiency on reversed-phase columns. acs.org

Confident Identification: The specific mass increase from the dansyl group provides an additional layer of confirmation for the metabolite's identity. nih.gov

| Metabolite | Labeling Agent | Labeled Ion Detected (m/z) | Benefit of Labeling | Reference |

|---|---|---|---|---|

| N-Desmethylterbinafine | Dansyl Chloride | 511 | Improved sensitivity and quantification | researchgate.netnih.gov |

| N-methyl-1-naphthyl methylamine | Dansyl Chloride | 405 | >1000-fold sensitivity improvement | researchgate.net |

| 1-naphthaldehyde | Dansyl Hydrazine | 404 | Enabled detection of aldehyde metabolite | nih.govnih.gov |

Pharmacological and Biochemical Investigations of N Desmethylterbinafine in Vitro and Non Human in Vivo

In Vitro Antifungal Activity Assessment of N-Desmethylterbinafine

The antifungal potential of N-Desmethylterbinafine has been evaluated in various in vitro settings to determine its efficacy against different fungal species.

Minimum Inhibitory Concentration (MIC) Determinations Against Fungal Species (In Vitro)

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible fungal growth. nih.govnih.gov While specific MIC values for N-Desmethylterbinafine against a wide range of fungi are not extensively documented in publicly available literature, the parent compound, terbinafine (B446), demonstrates high activity against dermatophytes, aspergilli, and Sporothrix schenckii. nih.gov Its activity against yeasts is species-dependent. nih.gov

A study comparing the antifungal activity of terbinafine and N-Desmethylterbinafine against Candida albicans provided the following MIC values:

| Compound | MIC Against Candida albicans |

| Terbinafine | 0.1 to >100 µg/ml |

| N-Desmethylterbinafine | Data not available in provided search results |

The in vitro activity of terbinafine is influenced by pH, with increased efficacy at higher pH levels. nih.gov

Comparative Potency and Mechanism of Action Studies (e.g., Squalene (B77637) Epoxidase Inhibition) in Cellular Models

Terbinafine, the parent compound of N-Desmethylterbinafine, acts by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, which is vital for the integrity of the fungal cell membrane. nih.gov The resulting disruption of the cell membrane and cell wall synthesis is believed to be the primary mechanism of its fungicidal action. nih.gov In Candida albicans, the growth inhibition is primarily attributed to ergosterol deficiency. nih.gov

Terbinafine is a potent, non-competitive inhibitor of squalene epoxidase in Candida, with a Ki (inhibition constant) of 30 nM. nih.gov In contrast, its inhibitory effect on rat liver squalene epoxidase is significantly lower, with a Ki of 77 µM, and it acts as a competitive inhibitor in this context. nih.gov This selectivity ensures that it does not significantly affect cholesterol biosynthesis in mammals. nih.gov Squalene epoxidase is not a cytochrome P-450 enzyme, which minimizes the potential for interactions with drugs metabolized by this system. nih.gov

Enzyme Inhibition and Induction Studies of N-Desmethylterbinafine (In Vitro Systems)

The interaction of N-Desmethylterbinafine with drug-metabolizing enzymes, particularly the cytochrome P450 system, is a critical area of investigation to understand potential drug-drug interactions.

Cytochrome P450 Inhibition Profiles of N-Desmethylterbinafine

Terbinafine is known to be metabolized by at least seven cytochrome P450 (CYP) enzymes, with CYP2C9, CYP1A2, and CYP3A4 being the most significant. scialert.net The N-demethylation of terbinafine to form N-Desmethylterbinafine is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. scialert.net

In vitro studies using human liver microsomes and specific chemical inhibitors have helped to elucidate the roles of individual CYP isozymes in the metabolism of terbinafine. nih.gov These studies have shown that multiple P450 isozymes are involved in the N-dealkylation pathways. nih.gov Specifically, CYP2C19 and CYP3A4 have been identified as contributors to all pathways of N-dealkylation. nih.gov Further investigations with recombinant isozymes revealed that CYP2C19 is more efficient at N-demethylation than CYP3A4. nih.gov

Terbinafine itself has been found to be an inhibitor of CYP2D6, an enzyme responsible for the metabolism of approximately 25% of clinically used drugs. mdpi.com However, it does not appear to inhibit CYP3A4, which metabolizes about half of all drugs. mdpi.com The inhibitory profile of N-Desmethylterbinafine itself has not been as extensively characterized.

| Enzyme | Role in Terbinafine Metabolism | Inhibition by Terbinafine |

| CYP1A2 | N-demethylation, Dihydrodiol formation, Side-chain oxidation | Not specified |

| CYP2C8 | N-demethylation, Side-chain oxidation | Not specified |

| CYP2C9 | N-demethylation, Dihydrodiol formation | Not specified |

| CYP2C19 | N-demethylation | Not specified |

| CYP2D6 | Not a primary metabolizing enzyme | Inhibitor |

| CYP3A4 | N-demethylation | No inhibition |

Modulation of Other Drug-Metabolizing Enzymes or Transporters by N-Desmethylterbinafine

The broader effects of N-Desmethylterbinafine on other drug-metabolizing enzymes and drug transporters are not well-defined in the available research. Drug transporters, such as P-glycoprotein (P-gp), and other enzyme families, like uridine (B1682114) diphosphoglucuronosyl transferases (UGTs), play a crucial role in the disposition of many drugs. bsmiab.orgmdpi.com The induction or inhibition of these systems can lead to significant drug-drug interactions. bsmiab.orgnih.gov While comprehensive data for N-Desmethylterbinafine is lacking, the parent compound, terbinafine, and its metabolites are part of a complex metabolic pathway involving multiple enzymes. drugbank.com Understanding these interactions is essential for predicting the complete pharmacokinetic and pharmacodynamic profile.

Molecular Modeling and Computational Chemistry of N-Desmethylterbinafine and its Interactions

Computational methods, including molecular modeling and quantum chemistry, provide valuable insights into the structure and reactivity of molecules like N-Desmethylterbinafine. libretexts.orgkallipos.gr These approaches can predict metabolic pathways and interactions with biological targets. scialert.netnih.gov

Molecular modeling studies have been used to analyze the metabolism of terbinafine and its metabolites. scialert.net These analyses, which can include calculations of properties like LUMO-HOMO energy gaps, suggest that neither terbinafine nor its main metabolites are expected to be extremely reactive or inert. scialert.net

Computational models have also been employed to predict the N-dealkylation pathways of terbinafine. nih.gov A deep learning model predicted a high likelihood of N-demethylation to produce N-Desmethylterbinafine. nih.gov While these computational predictions generally align with experimental findings regarding the significance of N-demethylation, there can be discrepancies in the predicted importance of different metabolic routes. nih.gov

Furthermore, molecular modeling has been instrumental in understanding the interaction between terbinafine and its target enzyme, squalene epoxidase, at an atomic level. nih.gov Docking studies and molecular dynamics simulations have identified key interactions, such as hydrogen bonding, that are crucial for the inhibitory activity. nih.gov Such computational approaches can aid in the design of more potent and selective antifungal agents. nih.gov

Molecular Docking and Dynamics Simulations for Enzyme Binding and Activity

Computational methods, including molecular docking and dynamics simulations, have been instrumental in elucidating the metabolic pathways of terbinafine and its primary metabolite, N-Desmethylterbinafine. These studies primarily focus on the interactions with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of these compounds.

Deep learning models of N-dealkylation predicted a high probability for the N-demethylation of terbinafine to yield N-Desmethylterbinafine. nih.govnih.govresearchgate.net This metabolite is then further metabolized by a specific set of CYP isozymes. In vitro phenotyping studies and computational models have identified that CYP2A6, 2B6, 2C8, 2C19, and 3A4 are the key enzymes that catalyze the subsequent transformation of N-Desmethylterbinafine. nih.gov The removal of the methyl group from terbinafine appears to decrease the number of P450 isozymes involved in its metabolism compared to the parent drug. nih.gov

While computational models and experimental findings generally agree on the significance of the N-demethylation pathway, there can be differences in the predicted importance of specific subsequent reactions. nih.govnih.gov For instance, computational models for individual P450 isozymes have been shown to accurately predict the likelihood of terbinafine N-demethylation but were less precise in differentiating the specific roles of various isozymes in subsequent reactions involving its metabolites. nih.gov

Regarding the primary therapeutic target, squalene epoxidase (SE), detailed molecular docking and dynamics simulations have been performed on the parent compound, terbinafine. nih.gov These studies reveal that terbinafine binds within the enzyme's binding pocket, leading to conformational changes that prevent the natural substrate from accessing the active site, which explains the noncompetitive inhibition mechanism. nih.gov The interaction is stabilized by hydrogen bonding, notably with the hydroxyl group of Tyr90, and various hydrophobic interactions. nih.gov Although similarly detailed docking studies specifically for N-Desmethylterbinafine with squalene epoxidase are not as extensively documented, the structural similarity suggests a comparable binding mode, though potentially with altered affinity.

| Enzyme | Role in Relation to N-Desmethylterbinafine | Method of Investigation | Key Findings |

|---|---|---|---|

| Cytochrome P450 (General) | Formation from Terbinafine | Deep Learning/Computational Modeling | High probability of N-demethylation of terbinafine to form N-Desmethylterbinafine. nih.govnih.gov |

| CYP2A6, 2B6, 2C8, 2C19, 3A4 | Metabolism of N-Desmethylterbinafine | Inhibitor Phenotyping, In Vitro Metabolism | These isozymes catalyze the further metabolism of N-Desmethylterbinafine. nih.gov |

| CYP2C19, CYP3A4 | Metabolism of N-Desmethylterbinafine | In Vitro Metabolism, Modeling | Identified as critical determinants in the N-dealkylation pathways of terbinafine and its metabolites. nih.govnih.gov |

| Squalene Epoxidase (SE) | Potential Inhibition Target | Molecular Docking (of parent drug Terbinafine) | Terbinafine binding involves hydrogen bonds (Tyr90) and hydrophobic interactions; a similar mechanism is plausible for N-Desmethylterbinafine. nih.gov |

Quantum Chemical Calculations (e.g., LUMO-HOMO Energy Differences)

Specific quantum chemical calculations detailing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for N-Desmethylterbinafine are not widely available in the reviewed scientific literature. However, the principles of such calculations are fundamental to understanding the chemical reactivity and stability of molecules. researchgate.netjstar-research.com

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide insights into the electronic properties of a molecule. researchgate.net The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO (EHOMO) is related to a molecule's capacity to donate electrons, while the energy of the LUMO (ELUMO) indicates its ability to accept electrons. rsc.org

The difference between these two energies is the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). This energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more chemically reactive. researchgate.net These parameters are vital for predicting how a molecule like N-Desmethylterbinafine might interact with biological macromolecules, such as enzyme active sites. wuxibiology.com

| Parameter | Abbreviation | Significance in Molecular Science |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating capability; higher energy suggests a better electron donor. rsc.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting capability; lower energy suggests a better electron acceptor. rsc.org |

| HOMO-LUMO Energy Gap | ΔE | Represents the molecule's kinetic stability and chemical reactivity. A large gap signifies high stability. researchgate.net |

Synthetic Chemistry Approaches for N Desmethylterbinafine and Analogues for Research

Targeted Synthesis of N-Desmethylterbinafine for Research Standards and Mechanistic Studies

The availability of pure N-desmethylterbinafine is essential for its use as a reference standard in analytical methods and for conducting in-depth mechanistic studies of terbinafine (B446) metabolism. The primary route to obtaining this compound is through the N-demethylation of terbinafine.

One established synthetic route involves the reaction of N-methyl-1-naphthalene methanamine with (1E)-1,3-dichloro-1-propene. google.comgoogle.com This process yields an intermediate, N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalene-methanamine, which can then be further reacted to produce terbinafine. google.com Subsequent N-demethylation of the resulting terbinafine or a related intermediate would yield N-desmethylterbinafine.

Computational models have predicted that the N-demethylation of terbinafine to N-desmethylterbinafine is a high-probability metabolic pathway. nih.govresearchgate.net This biotransformation is primarily mediated by several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C8, and CYP1A2. nih.gov In vitro studies using human liver microsomes have confirmed that N-demethylation is a key step in terbinafine metabolism, leading to the formation of N-desmethylterbinafine. nih.govnih.gov The synthesis of N-desmethylterbinafine allows for its use as a standard to accurately quantify its formation in such in vitro metabolic systems and to investigate the kinetics of the enzymes involved. nih.gov

| Reagents for Terbinafine Synthesis (Precursor to N-Desmethylterbinafine) | |

| Starting Material | N-methyl-1-naphthalene methanamine |

| Reagent | (1E)-1,3-dichloro-1-propene |

| Base | Potassium carbonate |

| Solvent | Toluene, Methyl Ethyl Ketone (MEK) |

| Intermediate | N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalene-methanamine |

Synthesis of Deuterated or Isotopically Labeled N-Desmethylterbinafine for Metabolic Tracing

To trace the metabolic fate of terbinafine and its metabolites in biological systems, isotopically labeled versions of N-desmethylterbinafine are invaluable. Deuterium-labeled compounds, in particular, are widely used in metabolic studies due to the stability of the carbon-deuterium bond and the ease of detection by mass spectrometry. beilstein-journals.org

The synthesis of deuterated N-desmethylterbinafine, such as N-desmethylterbinafine-d7, allows for its use as an internal standard in quantitative bioanalytical assays. nih.govpharmaffiliates.com This is crucial for accurately measuring the concentration of the unlabeled metabolite in complex biological matrices like plasma. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more precise and accurate results. nih.gov

Chemical deuteration techniques can be employed to introduce deuterium (B1214612) atoms into the molecule. ansto.gov.au This can involve exposing the parent compound or a precursor to a deuterium source, such as deuterium oxide (D₂O), under specific reaction conditions. ansto.gov.auresearchgate.net For instance, terbinafine itself can be deuterated to produce compounds like terbinafine-d5, which can then potentially be demethylated to yield a deuterated N-desmethylterbinafine analogue. medchemexpress.com These labeled compounds are instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. medchemexpress.com

| Isotopically Labeled N-Desmethylterbinafine Variants | |

| Compound | N-Desmethylterbinafine-d7 |

| Application | Internal standard for quantitative analysis |

| CAS Number | 1246833-28-2 pharmaffiliates.com |

Preparation of N-Desmethylterbinafine Analogues for Structure-Activity Relationship (SAR) Studies (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and testing a series of analogues of N-desmethylterbinafine, researchers can identify key structural features required for its activity. nih.govnih.govmdpi.com

The synthesis of N-desmethylterbinafine analogues can involve modifications at various positions of the molecule. For example, the naphthalene (B1677914) ring, the tert-butyl group, and the linker connecting these two moieties can all be altered. nih.gov Studies on terbinafine analogues have shown that both the lipophilic domains and the length and polarity of the spacer are critical for antifungal activity. nih.gov For instance, replacing the tertiary amine of terbinafine with other functional groups can significantly impact its potency. asm.org

In vitro assays are then used to evaluate the biological activity of these synthesized analogues. For terbinafine and its derivatives, a common assay is the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. asm.orgnih.govcncb.ac.cn By comparing the inhibitory activity of different analogues, researchers can build a SAR model. This model can then guide the design of new compounds with potentially improved activity or other desirable properties. For example, a QSAR (Quantitative Structure-Activity Relationship) study on a series of 92 terbinafine analogues revealed that steric properties and the conformational rigidity of the side chains play a significant role in their antifungal activity. nih.govcncb.ac.cn

Additionally, nitrosated derivatives, such as N-Nitroso N-Desmethylterbinafine, can be synthesized for research purposes, potentially to investigate metabolic pathways or toxicological profiles. pharmaceresearch.commolsyns.com

| Key Structural Modifications for SAR Studies | |

| Molecular Region | Modification Examples |

| Naphthalene Moiety | Substitution on the aromatic ring |

| Spacer Chain | Variation in length, introduction of different functional groups |

| tert-Butylacetylene Moiety | Replacement with other alkyl or aryl groups |

| Nitrogen Atom | Alteration of the substitution pattern |

Future Research Directions and Methodological Advances for N Desmethylterbinafine

Exploration of Undetected or Minor Metabolic Pathways of N-Desmethylterbinafine

N-Desmethylterbinafine is a primary metabolite of terbinafine (B446), formed through N-demethylation primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2C8, and CYP1A2. scialert.net While this initial step is well-documented, the subsequent metabolic fate of N-Desmethylterbinafine involves several pathways, some of which may be minor or not yet fully characterized.

Research has identified that after its formation, the metabolism of N-Desmethylterbinafine can branch into at least two directions. acs.org One pathway involves a further N-dealkylation to produce the reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), and 1-naphthyl methylamine. acs.org Another competing pathway leads to the formation of 1-naphthaldehyde. acs.org

The table below summarizes the known and potential metabolic pathways of N-Desmethylterbinafine that require further exploration.

| Precursor | Metabolic Reaction | Resulting Metabolite(s) | Key Enzymes (if known) |

| N-Desmethylterbinafine | N-dealkylation | 6,6-dimethyl-2-hepten-4-ynal (TBF-A), 1-naphthyl methylamine | CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP2C19 |

| N-Desmethylterbinafine | N-denaphthylation | 1-naphthaldehyde | CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP2C19 |

| N-Desmethylterbinafine | Hydroxylation | Desmethylhydroxyterbinafine | CYP3A4, CYP2B6, CYP1A2, CYP2C9, CYP2C8, CYP2C19 |

| N-Desmethylterbinafine | Dihydroxylation | Desmethyldihydrodiol | Further research needed |

| Desmethylhydroxyterbinafine | Oxidation | N-desmethyl-carboxyterbinafine | Further research needed |

Development of Advanced In Vitro and In Silico Models for Predictive Metabolism and Activity

To better predict the metabolic fate of N-Desmethylterbinafine, the development and refinement of advanced in vitro and in silico models are essential. These models offer a more rapid and less resource-intensive approach compared to traditional methods. nih.govnih.gov

In Vitro Models: Current in vitro research heavily relies on human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes to study the kinetics of N-Desmethylterbinafine metabolism. nih.govnih.gov These studies have been instrumental in identifying the specific CYP isozymes responsible for its formation and subsequent breakdown. acs.orgnih.gov For example, steady-state kinetic experiments with pooled HLMs have helped to characterize the formation of TBF-A from N-Desmethylterbinafine. nih.gov Future advancements in this area could involve the use of more complex in vitro systems, such as 3D liver spheroids or liver-on-a-chip models, which more closely mimic the physiological environment of the liver and may reveal novel metabolic pathways or drug-drug interactions.

In Silico Models: Computational approaches, including molecular modeling and machine learning, are increasingly being used to predict drug metabolism. scialert.netnih.gov Molecular modeling analyses, using methods like density functional theory (DFT), have been applied to investigate the electronic properties and potential reactivity of terbinafine and its metabolites, including N-Desmethylterbinafine. scialert.net

Deep learning models have also been developed to predict the sites of metabolism and the likelihood of specific metabolic reactions. nih.govnih.gov While these models have shown success in predicting the N-demethylation of terbinafine to form N-Desmethylterbinafine, they have also demonstrated limitations, such as overestimating the likelihood of minor pathways. nih.govnih.gov A key challenge is that current models may not accurately differentiate the varying roles of individual P450 isozymes for specific reactions. nih.govnih.gov

Future development of in silico tools should focus on improving the accuracy of these predictions by incorporating more diverse training datasets and refining the algorithms to better capture the complexities of enzyme-substrate interactions. The integration of experimental kinetic data with computational modeling can lead to more robust and predictive models for the metabolism and potential bioactivity of N-Desmethylterbinafine. acs.orgnih.gov

The table below outlines the application and future directions of advanced models for studying N-Desmethylterbinafine.

| Model Type | Current Applications | Future Directions |

| In Vitro | Human Liver Microsomes (HLMs), Recombinant CYP enzymes | 3D Liver Spheroids, Liver-on-a-Chip technologies |

| In Silico | Molecular Modeling (DFT), Deep Learning Models | Improved algorithms, Larger training datasets, Integration with experimental data |

Integration of Multi-Omics Data for Comprehensive Understanding of N-Desmethylterbinafine Biotransformation

A comprehensive understanding of the biotransformation of N-Desmethylterbinafine can be achieved through the integration of multiple "omics" datasets, including genomics, proteomics, and metabolomics. researchgate.net This multi-omics approach provides a systems-level view of the factors influencing drug metabolism and can help to elucidate complex biological responses. frontlinegenomics.com

Genomics: Variations in the genes encoding metabolic enzymes, particularly CYP P450s, can significantly impact the rate of terbinafine metabolism and, consequently, the formation and clearance of N-Desmethylterbinafine. Integrating genomic data (e.g., single nucleotide polymorphisms or SNPs) with metabolic profiles can help to explain inter-individual variability in drug response and susceptibility to adverse effects. nih.gov

Proteomics: The abundance and activity of metabolic enzymes and drug transporters are critical determinants of drug disposition. Proteomics can quantify the levels of these proteins in the liver and other tissues, providing a direct measure of the metabolic capacity for N-Desmethylterbinafine biotransformation.

Metabolomics: Untargeted metabolomics allows for the simultaneous measurement of a large number of endogenous and exogenous metabolites in biological samples. This can lead to the discovery of novel, previously undetected metabolites of N-Desmethylterbinafine and provide insights into the broader metabolic perturbations caused by the drug and its metabolites. rsc.org

By integrating these different omics layers, researchers can build more comprehensive models of N-Desmethylterbinafine biotransformation. europa.eu For example, correlating specific genetic variants with altered protein expression and a subsequent shift in the metabolite profile can provide a detailed mechanistic understanding of how genetic factors influence the metabolic fate of N-Desmethylterbinafine. This integrated approach holds significant promise for personalized medicine, where an individual's "omic" profile could be used to predict their response to terbinafine therapy.

常见问题

Basic Research Questions

Q. What are the standard methodologies for identifying and quantifying N-Desmethylterbinafine in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification due to their sensitivity and specificity. For identification, nuclear magnetic resonance (NMR) spectroscopy and tandem MS fragmentation patterns are critical. Ensure calibration curves are validated using spiked biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

- Experimental Design Tip : Include internal standards (e.g., deuterated analogs) to improve accuracy. Cross-validate results with orthogonal methods, such as immunoassays, to confirm specificity .

Q. How does N-Desmethylterbinafine’s pharmacokinetic profile differ from its parent compound, terbinafine?

- Methodological Answer : Conduct comparative pharmacokinetic studies in animal models, measuring parameters like clearance, volume of distribution, and half-life. Use compartmental modeling to assess metabolite formation rates. Note that N-Desmethylterbinafine’s lipophilicity may influence tissue-specific accumulation, particularly in keratinized tissues .

- Data Analysis : Apply non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in metabolic pathways .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported metabolic pathways of terbinafine and its metabolites, such as N-Desmethylterbinafine?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to synthesize existing data, highlighting interspecies differences in cytochrome P450 enzyme activity. Use in vitro hepatocyte models from multiple species (human, reptilian, murine) to compare metabolite profiles under controlled conditions .

- Contradiction Resolution : Validate findings with in vivo pharmacokinetic studies in species with annotated genomic data to link metabolic variations to genetic polymorphisms .

Q. How can researchers design experiments to evaluate N-Desmethylterbinafine’s role in antifungal resistance or synergism?

- Methodological Answer : Employ checkerboard assays or time-kill kinetics to assess interactions between terbinafine and its metabolites. Measure minimum inhibitory concentrations (MICs) against fungal strains (e.g., Neoscytalidium spp.) with/without metabolic inhibitors (e.g., CYP450 inhibitors) to isolate N-Desmethylterbinafine’s contribution .

- Advanced Design : Use transcriptomic profiling (RNA-seq) of fungal pathogens exposed to N-Desmethylterbinafine to identify resistance mechanisms or stress-response pathways .

Q. What are the challenges in modeling tissue-specific pharmacokinetics of N-Desmethylterbinafine, particularly in keratinized tissues?

- Methodological Answer : Utilize microdialysis probes in target tissues (e.g., skin, nails) to measure free drug concentrations. Combine with physiologically based pharmacokinetic (PBPK) modeling to predict partitioning coefficients. Validate models using biopsy samples analyzed via LC-MS .

- Data Integration : Incorporate histopathological data to correlate drug concentrations with tissue morphology changes .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving N-Desmethylterbinafine, given variability in metabolic assays?

- Methodological Answer : Adhere to guidelines for experimental reporting (e.g., ARRIVE 2.0). Document enzyme sources (e.g., recombinant CYP450 isoforms vs. liver microsomes), incubation conditions, and normalization methods. Share raw chromatographic data and processing parameters in supplementary materials .

- Reproducibility Checklist :

- Specify storage conditions for biological samples to prevent metabolite degradation .

- Report batch-to-batch variability in chemical reagents .

Q. What computational tools are effective for integrating in vitro and in vivo data on N-Desmethylterbinafine?

- Methodological Answer : Use PK/PD modeling software (e.g., Phoenix WinNonlin) to bridge in vitro metabolic rates with in vivo exposure metrics. Apply machine learning (e.g., random forests) to identify covariates (e.g., hepatic function, plasma protein binding) influencing metabolite dynamics .

- Validation Step : Compare model predictions with independent datasets from published literature, adjusting for methodological heterogeneity .

Ethical and Literature Review Practices

Q. How should researchers address gaps in metabolite safety profiles while adhering to ethical standards?

- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vivo testing. For animal studies, obtain ethics approvals detailing humane endpoints and sample size justifications. Reference existing guidelines (e.g., ICH S7A) for safety pharmacology .

- Literature Integration : Conduct scoping reviews to identify understudied toxicological endpoints, such as long-term tissue retention effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。